N-Phenylcarbamate paroxetine is derived from paroxetine hydrochloride, which has been used in the treatment of various psychiatric disorders, including depression and obsessive-compulsive disorder. The compound falls under the category of carbamates, which are esters or salts of carbamic acid characterized by the presence of the functional group .
The synthesis of N-Phenylcarbamate paroxetine typically involves the reaction of N-methyl paroxetine with phenyl chloroformate. The process can be outlined as follows:
This method allows for a high purity product with minimal impurities, particularly less than 0.01% of N-methyl paroxetine .
The molecular structure of N-Phenylcarbamate paroxetine features a phenyl group attached to a carbamate functional group, which in turn is linked to the paroxetine moiety. Key structural characteristics include:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy are commonly employed for characterization, providing insights into the compound's structural integrity and purity .
N-Phenylcarbamate paroxetine can undergo various chemical reactions:
These reactions are critical for understanding both the stability and reactivity of N-Phenylcarbamate paroxetine in pharmaceutical formulations.
The mechanism of action for N-Phenylcarbamate paroxetine primarily involves its role as a selective serotonin reuptake inhibitor. By inhibiting the reuptake of serotonin in the synaptic cleft, it enhances serotonergic neurotransmission. This mechanism contributes to its antidepressant effects and alleviates symptoms associated with mood disorders.
Research indicates that derivatives like N-Phenylcarbamate paroxetine may also exhibit unique pharmacological profiles compared to their parent compounds, potentially leading to enhanced efficacy or reduced side effects .
The physical and chemical properties of N-Phenylcarbamate paroxetine include:
These properties are essential for determining its formulation in pharmaceutical products and ensuring effective delivery methods.
N-Phenylcarbamate paroxetine has several significant applications:
The ongoing research into this compound aims to explore its full therapeutic potential while minimizing adverse effects associated with traditional SSRIs .
N-Phenylcarbamate paroxetine (CAS: 253768-88-6) is systematically named as (-)-trans-4-(4-fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)-1-phenoxycarbonylpiperidine. Its molecular formula is C26H24FNO5, with a molar mass of 449.48 g/mol. Structurally, the compound features three distinct moieties:
The stereochemistry at C3 and C4 positions is trans, with absolute configurations (3S,4R), mirroring the chiral centers in the final API. This precise stereochemical identity is maintained throughout the carbamation and hydrolysis steps, ensuring the production of enantiomerically pure paroxetine. The crystalline nature of this intermediate allows rigorous analytical characterization via techniques like X-ray diffraction (revealing characteristic peaks at 13.35°, 17.05°, 17.79°, 18.13°, 18.79°, 19.51°, 19.86°, 20.11°, 20.97°, 23.72°, 24.02°, 24.46°, 24.74°, 26.25°, 28.36°, 29.34°, and 30.09° 2θ) and HPLC, essential for quality control during large-scale synthesis [1] [8].
Table 1: Key Identifiers of N-Phenylcarbamate Paroxetine
Property | Value |
---|---|
Systematic Name | (-)-trans-4-(4-Fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)-1-phenoxycarbonylpiperidine |
CAS Registry Number | 253768-88-6 |
Molecular Formula | C26H24FNO5 |
Molar Mass | 449.48 g/mol |
Role in Synthesis | Crystalline synthetic intermediate for paroxetine HCl |
Key Stereochemistry | (3S,4R) |
Primary Characterization | PXRD, HPLC, melting point |
The evolution of N-phenylcarbamate paroxetine as a synthetic intermediate reflects significant pharmaceutical process chemistry advancements:
Table 2: Evolution of N-Phenylcarbamate Paroxetine Synthesis and Hydrolysis
Process Stage | Early Methods | Advanced Methods (Post-2000) |
---|---|---|
Carbamation Solvent | Dichloromethane, benzene | Toluene (enables direct hydrolysis reuse) |
Carbamate Form | Oily residue | Crystalline solid (isolated via IPA treatment) |
Base for Carbamation | Triethylamine | Diisopropylethylamine (reduced side products) |
Hydrolysis Solvent | 2-Methoxyethanol, toluene alone | Toluene/n-butanol (1:2.5 v/v) |
Hydrolysis Time | 48–72 hours | 8–12 hours |
N-Methylparoxetine Impurity | >0.5% | <0.01% after crystallization |
The crystalline N-phenylcarbamate intermediate is pivotal for maintaining stereochemical integrity during paroxetine synthesis:
Table 3: PXRD Peaks Defining Crystalline N-Phenylcarbamate Paroxetine
Peak Position (2θ ±0.2°) | Relative Intensity (%) | Associated Polymorph Feature |
---|---|---|
13.35° | 42 | Polymorph Form I |
17.05° | 100 | Polymorph Form I |
17.79° | 68 | Polymorph Form I |
18.13° | 74 | Polymorph Form I |
18.79° | 56 | Polymorph Form I |
19.51° | 88 | Polymorph Form I |
19.86° | 63 | Polymorph Form I |
20.11° | 59 | Polymorph Form I |
23.72° | 37 | Polymorph Form I |
24.46° | 45 | Polymorph Form I |
26.25° | 31 | Polymorph Form I |
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: